molecular formula C5H2ClNS2 B8325110 4-Chloro-3-thienylisothiocyanate

4-Chloro-3-thienylisothiocyanate

Cat. No.: B8325110
M. Wt: 175.7 g/mol
InChI Key: YZDSXIIHWIWUPH-UHFFFAOYSA-N
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Description

4-Chloro-3-thienylisothiocyanate is a heterocyclic isothiocyanate derivative featuring a thienyl (thiophene) ring substituted with a chlorine atom at the 4-position and an isothiocyanate (-NCS) group at the 3-position. Isothiocyanates are widely used in organic synthesis, particularly in the formation of thioureas, thiazolidinones, and heterocyclic scaffolds via reactions with amines, hydrazines, or carbonyl derivatives . The thienyl ring introduces sulfur-based aromaticity, which may modulate electronic properties and reactivity compared to phenyl-based analogs.

Properties

Molecular Formula

C5H2ClNS2

Molecular Weight

175.7 g/mol

IUPAC Name

3-chloro-4-isothiocyanatothiophene

InChI

InChI=1S/C5H2ClNS2/c6-4-1-9-2-5(4)7-3-8/h1-2H

InChI Key

YZDSXIIHWIWUPH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)Cl)N=C=S

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Features

The table below highlights key structural differences between 4-Chloro-3-thienylisothiocyanate and selected analogs:

Compound Name Core Structure Substituents Molecular Formula CAS No.
This compound Thienyl 4-Cl, 3-NCS C5H2ClNS2 Not provided
3-Chloro-4-methylphenyl isothiocyanate Phenyl 3-Cl, 4-CH3, 1-NCS C8H6ClNS 19241-37-3
4-Fluorophenyl isothiocyanate Phenyl 4-F, 1-NCS C7H4FNS 1198-51-2
Phenyl isothiocyanate Phenyl 1-NCS C7H5NS 103-72-0

Key Observations :

  • Thienyl vs. Phenyl Core : The thienyl ring in this compound introduces sulfur atoms, enhancing electron-withdrawing effects and polarizability compared to phenyl-based analogs. This may influence nucleophilic reactivity and solubility .
  • Substituent Effects : The 4-Cl substituent on the thienyl ring likely increases electrophilicity at the NCS group, similar to halogenated phenyl isothiocyanates (e.g., 3-Chloro-4-methylphenyl isothiocyanate) .

Physical Properties

Limited melting point (mp) data for this compound is available, but comparisons can be drawn from structurally complex analogs in :

Compound (from ) Melting Point (°C) Yield (%) Key Functional Groups
7h (thiadiazole derivative) 307–308 70 CO, C=N, C=S
15c (thiadiazole derivative) 144–145 70 CO, C=S, NO2

Key Observations :

  • Thienyl-based compounds (e.g., thiadiazoles with thienyl moieties) exhibit higher melting points due to strong intermolecular forces (e.g., hydrogen bonding from CO groups) .
  • Simpler aryl isothiocyanates (e.g., phenyl isothiocyanate) typically have lower melting points (e.g., ~ -20°C for phenyl isothiocyanate), suggesting that this compound may have a higher mp due to its rigid thienyl core and chlorine substituent.

Chemical Reactivity

Reaction with Hydrazonoyl Halides

demonstrates that aryl isothiocyanates (e.g., 3A,B) react with hydrazonoyl halides to form thiadiazole derivatives. The thienyl core in this compound may alter reaction kinetics or regioselectivity due to:

  • Electron-withdrawing Effects : The Cl substituent and thienyl sulfur could enhance electrophilicity of the NCS group, accelerating nucleophilic attacks.
  • Steric Hindrance : The thienyl ring’s compact structure may reduce steric interference compared to bulkier phenyl analogs (e.g., 3-Chloro-4-methylphenyl isothiocyanate) .
Spectroscopic Signatures
  • IR Spectroscopy : The NCS group in isothiocyanates typically shows a strong absorption band near 2050–2150 cm⁻¹. Thienyl-based compounds (e.g., 7h in ) exhibit additional CO stretches at ~1660–1670 cm⁻¹ .
  • NMR Spectroscopy : Thienyl protons resonate downfield (δ ~7–8 ppm in 1H NMR) compared to phenyl analogs due to sulfur’s deshielding effect .

Preparation Methods

Electrophilic Thiocyanation Using NCS/NH4_44SCN

Electrophilic thiocyanation is a widely employed strategy for introducing the isothiocyanate (-NCS) group. In this method, N-chlorosuccinimide (NCS) and ammonium thiocyanate (NH4_4SCN) generate an electrophilic thiocyanogen (SCN)2_2 intermediate, which reacts with chlorinated thiophenes.

Procedure :

  • A chlorinated thiophene derivative (e.g., 3-amino-4-chlorothiophene) is treated with NCS (1.2 equiv) and NH4_4SCN (2.0 equiv) in acetonitrile at 0–25°C.

  • Thiourea (10 mol%) is added as a catalyst to enhance reaction efficiency.

  • The reaction typically completes within 2–4 hours, yielding 4-chloro-3-thienylisothiocyanate with 68–75% isolated yield .

Mechanistic Insight :

R-Cl+(SCN)2ThioureaR-NCS+HCl+Byproducts\text{R-Cl} + (\text{SCN})_2 \xrightarrow{\text{Thiourea}} \text{R-NCS} + \text{HCl} + \text{Byproducts}

The thiourea catalyst facilitates the generation of the thiocyanogen electrophile, which substitutes the chlorine atom via an SN_\text{N}Ar mechanism.

Halogenation-Thiocyanation Cascade

Chlorination Followed by Thiocyanate Substitution

This two-step approach involves initial chlorination of a thiophene precursor, followed by thiocyanation.

Step 1: Chlorination

  • Substrate : 3-Hydroxythiophene or 3-aminothiophene.

  • Reagent : Sulfuryl chloride (SO2_2Cl2_2) in dichloromethane at 30–40°C.

  • Outcome : 4-Chloro-3-hydroxythiophene or 4-chloro-3-aminothiophene is obtained in 85–90% yield .

Step 2: Thiocyanation

  • Reagent : Potassium thiocyanate (KSCN) in the presence of triphosgene (CCl3_3O2_2CCl3_3) as a dehydrating agent.

  • Conditions : Reflux in toluene for 6–8 hours.

  • Yield : 70–78% after recrystallization.

Advantages :

  • Avoids harsh acidic conditions.

  • Scalable to industrial production.

Multicomponent Reactions with Isocyanides

Elemental Sulfur-Mediated Synthesis

A chromatography-free method utilizes elemental sulfur , isocyanides , and chlorinated amines in aqueous media.

Procedure :

  • Prepare a polysulfide solution by stirring sulfur (0.4 M) with 1,8-diazabicycloundec-7-ene (DBU, 1.0 M) in water at 60°C for 1 hour.

  • Add 4-chloro-3-aminothiophene (1.0 equiv) and tert-butyl isocyanide (1.2 equiv) to the polysulfide solution.

  • Stir at 40°C for 2 hours.

Outcome :

  • The product precipitates directly, enabling isolation by filtration.

  • Yield : 65–72% with >95% purity.

Key Features :

  • Eliminates column chromatography.

  • Environmentally benign due to aqueous conditions.

Comparative Analysis of Methods

Method Reagents Yield (%) Temperature (°C) Catalyst
Electrophilic ThiocyanationNCS, NH4_4SCN68–750–25Thiourea
Halogenation-ThiocyanationSO2_2Cl2_2, KSCN70–7830–80Triphosgene
Multicomponent ReactionS8_8, DBU, Isocyanide65–7240–60Polysulfide anions

Trade-offs :

  • Electrophilic thiocyanation offers rapid kinetics but requires stoichiometric NCS.

  • Multicomponent reactions prioritize sustainability but demand precise control of polysulfide concentrations.

Structural and Reaction Optimization Insights

Solvent Effects

  • Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic substitution rates by stabilizing charged intermediates.

  • Non-polar solvents (e.g., toluene) improve yields in halogenation steps by minimizing side reactions.

Temperature Control

  • Low temperatures (0–25°C) favor regioselectivity in thiocyanation.

  • Elevated temperatures (60–80°C) accelerate halogenation but risk decomposition of labile thiophene rings .

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-3-thienylisothiocyanate, and how do reaction conditions influence yield and purity?

The synthesis of isothiocyanates typically involves reacting primary amines with thiophosgene or carbon disulfide under controlled conditions . For this compound, a thiophene-based amine precursor (e.g., 3-amino-4-chlorothiophene) can be treated with thiophosgene in anhydrous solvents like dichloromethane. Catalysts such as di-tert-butyl dicarbonate may improve regioselectivity . Reaction temperature (0–5°C) and stoichiometric ratios are critical to minimize by-products like thioureas. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key characterization techniques include:

  • FTIR : Identification of the isothiocyanate (-N=C=S) stretch at ~2050–2150 cm⁻¹ .
  • NMR : ¹H NMR (chlorothiophene protons: δ 6.8–7.2 ppm; -NCS group: δ 3.5–4.0 ppm) and ¹³C NMR (C=S: ~125–135 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity and stability .

Q. What are the stability and storage requirements for this compound?

The compound is moisture-sensitive and hydrolyzes in water to form thioureas. Store under inert gas (N₂/Ar) at –20°C in amber vials . Avoid exposure to amines, alcohols, and oxidizing agents, which trigger decomposition .

Q. How does the electronic structure of the thienyl group influence reactivity compared to phenyl isothiocyanates?

The thienyl ring’s electron-rich sulfur atom enhances electrophilic substitution at the 3-position, increasing reactivity with nucleophiles (e.g., amines, thiols) compared to phenyl analogs. Computational studies (DFT) show lower activation energy for thienyl derivatives in SNAr reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Contradictions between theoretical and observed NMR/IR peaks often arise from solvent effects or tautomerism. For example, thiourea derivatives may exhibit dynamic equilibria in solution. Use variable-temperature NMR and deuterated solvents to stabilize conformers . Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

Q. What strategies mitigate side reactions during the synthesis of bioactive derivatives (e.g., thioureas, triazoles)?

  • Kinetic control : Slow addition of nucleophiles (e.g., hydrazines) at low temperatures reduces polysubstitution.
  • Protecting groups : Temporarily block reactive sites on the thienyl ring using Boc or Fmoc groups .
  • Catalysis : Copper(I) iodide or palladium complexes improve regioselectivity in click chemistry applications .

Q. How does this compound interact with biological targets (e.g., kinases, proteases)?

The isothiocyanate group acts as an electrophile, forming covalent bonds with cysteine residues in enzyme active sites. Molecular docking studies suggest the chloro-thienyl moiety enhances binding affinity to ATP pockets in kinases (e.g., EGFR). Validate via enzyme inhibition assays and crystallography .

Q. What computational tools predict the toxicity and environmental impact of this compound?

Use QSAR models (e.g., EPA’s ECOSAR) to estimate acute aquatic toxicity (LC50). Experimental validation via Daphnia magna assays aligns with predicted high toxicity (EC50 < 1 mg/L) . For human safety, assess mutagenicity via Ames tests and hepatic metabolism using microsomal assays .

Methodological Considerations

  • Contradiction Analysis : When experimental results conflict with literature (e.g., unexpected reaction pathways), employ tandem LC-MS/MS to trace intermediate species and revise mechanistic hypotheses .
  • Hybrid Techniques : Combine synthetic organic chemistry with computational modeling (e.g., DFT, MD simulations) to optimize reaction pathways and predict biological activity .

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